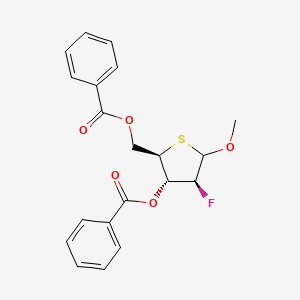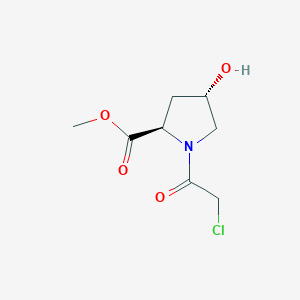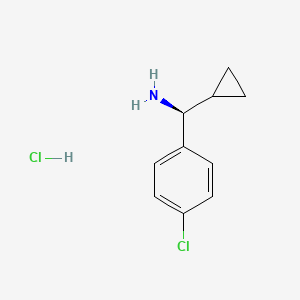
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N and a molecular weight of 218.12292 . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and a 4-chlorophenyl group. It is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of (S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves several steps. One common method includes the reaction of (S)-4-chlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biochemical effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- (S)-(4-chlorophenyl)(cyclopropyl)methanol
- (S)-(4-chlorophenyl)(cyclopropyl)methane
- (S)-(4-chlorophenyl)(cyclopropyl)methanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C10H13Cl2N |
|---|---|
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
(S)-(4-chlorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1 |
Clé InChI |
IYHHCTOKERFDLT-PPHPATTJSA-N |
SMILES isomérique |
C1CC1[C@@H](C2=CC=C(C=C2)Cl)N.Cl |
SMILES canonique |
C1CC1C(C2=CC=C(C=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


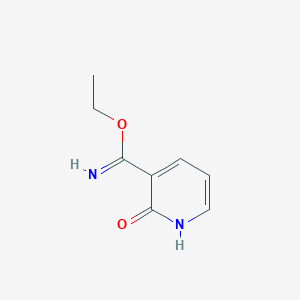


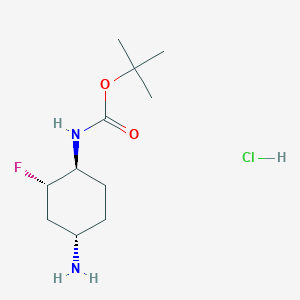
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)

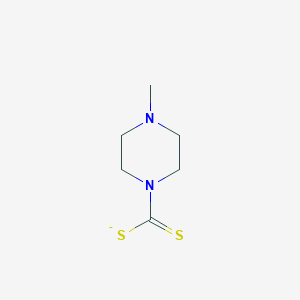
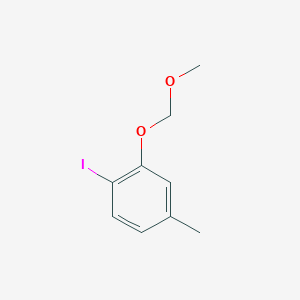

![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
